2,4-Dibromobenzyl alcohol

Descripción general

Descripción

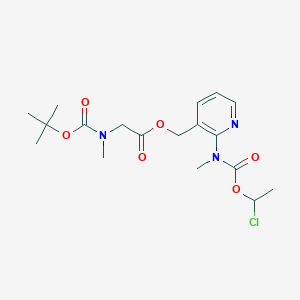

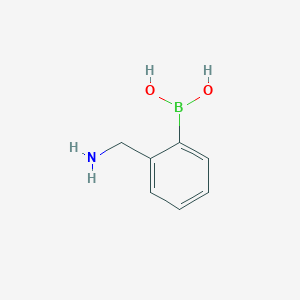

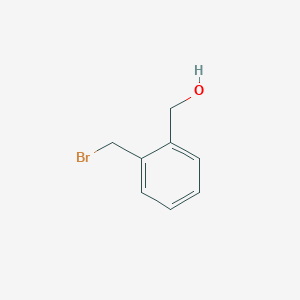

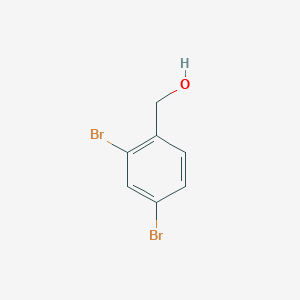

2,4-Dibromobenzyl alcohol (2,4-DB) is an organic compound with a molecular formula of C7H6Br2O. It is a colorless, crystalline solid that is soluble in water and organic solvents. 2,4-DB is a brominated derivative of benzyl alcohol and is used in various applications including as a reagent in organic synthesis, as a preservative, and as an intermediate in the synthesis of pharmaceuticals.

Aplicaciones Científicas De Investigación

Ecological Implications in Marine Biology

Phillips and Towers (1982) explored the ecological implications of bromophenols like 2,3-dibromo-4,5-dihydroxybenzyl alcohol in red algae, discussing their potential uses as antibiotic, antiepiphyte, or antiherbivore agents. Their study highlighted the significant variation in lanosol content, a compound similar to 2,4-dibromobenzyl alcohol, in different algae species, suggesting ecological roles for these compounds in marine ecosystems (Phillips & Towers, 1982).

Bromophenol Accumulation in Marine Organisms

Lincoln et al. (2005) identified 2,4-dibromophenol, closely related to this compound, in marine annelids, noting its significant accumulation in certain body parts. This study revealed the impact of these compounds on sediment contamination and their potential influence on benthic-associated communities (Lincoln et al., 2005).

New Compounds from Red Algae

Hodgkin et al. (1966) discovered a new brominated phenolic compound, 2,3-dibromobenzyl alcohol 4,5-disulfate, in the red alga Polysiphonialanosa. This study provided insights into the structural determination, synthesis, and properties of such compounds, broadening the understanding of bromophenols' diversity in marine organisms (Hodgkin et al., 1966).

Bioremediation and Environmental Applications

A study by Huang et al. (2015) utilized polyvinyl alcohol-immobilized Phanerochaete chrysosporium in the bioremediation of composite-polluted wastewater, which included compounds like 2,4-dichlorophenol, related to this compound. This research highlighted the potential of such systems in environmental cleanup processes (Huang et al., 2015).

Synthesis and Chemical Reactions

Shimura et al. (1993) discussed the synthesis of 2,5-dibromobenzaldehyde and its reaction with hexylmagnesium bromide, leading to the production of 2,5-dibromobenzyl alcohol, a compound similar to this compound. This study provided valuable information on the synthesis pathways and chemical reactions involving dibromobenzyl alcohols (Shimura et al., 1993).

Photocatalytic Applications

Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol derivatives, including compounds similar to this compound, on titanium dioxide under visible light irradiation. This research contributes to the understanding of photocatalytic processes and their potential industrial applications (Higashimoto et al., 2009).

Safety and Hazards

Direcciones Futuras

While specific future directions for 2,4-Dibromobenzyl alcohol are not available, similar compounds like 2,4-Dichlorobenzyl Alcohol have seen increased demand in various industries, including pharmaceuticals, personal care products, and agrochemicals . This suggests potential growth and new applications for this compound in these areas.

Mecanismo De Acción

Target of Action

2,4-Dibromobenzyl alcohol, also known as (2,4-dibromophenyl)methanol, is a mild antiseptic . It is primarily targeted towards bacteria and viruses associated with mouth and throat infections .

Mode of Action

It is thought to denature external proteins and rearrange the tertiary structure proteins . This disruption in the protein structure can inhibit the normal functioning of the bacteria or virus, thereby acting as an antiseptic .

Pharmacokinetics

As it is commonly used in throat lozenges , it can be inferred that the compound is likely to be locally absorbed in the mouth and throat area.

Result of Action

The primary result of the action of this compound is the reduction of bacterial and viral load in the mouth and throat area . This leads to a decrease in the symptoms of the throat and mouth infections, such as sore throat .

Propiedades

IUPAC Name |

(2,4-dibromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEVXBMLHQPKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591189 | |

| Record name | (2,4-Dibromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666747-06-4 | |

| Record name | 2,4-Dibromobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666747-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dibromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)

![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)